Ethyl 4-(4-chlorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with a 4-chlorophenyl group, a thioacetamido linker, and a fused thiazolo-triazole moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S3/c1-2-33-23(32)21-18(15-8-10-17(26)11-9-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSBOUCRDKVPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, including thiophene, thiazole, and triazole structures. Its IUPAC name is ethyl 4-(4-chlorophenyl)-2-[2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido]thiophene-3-carboxylate. The molecular weight is approximately 534.67 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The specific pathways involved depend on the biological activity being studied:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.
- Antifungal Activity : Similar to its antibacterial effects, it may disrupt fungal cell membranes or inhibit key metabolic pathways.
Biological Activity Data
The following table summarizes various biological activities reported for this compound:
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 15 μM | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 20 μM | Membrane disruption |
| Anticancer | HCT116 (colon carcinoma) | 6.2 μM | Apoptosis induction |
| Anticancer | T47D (breast cancer) | 27.3 μM | Proliferation inhibition |
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, the compound was tested against several strains of bacteria and fungi. Results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria as well as common fungal pathogens .
- Cancer Cell Studies : A recent publication highlighted the compound's effectiveness against colon carcinoma HCT-116 cells with a reported IC50 value of 6.2 μM. The study demonstrated that the compound induces apoptosis through mitochondrial pathways .
- Mechanistic Insights : Another study explored the mechanism by which this compound affects cancer cells. It was found to inhibit key signaling pathways involved in cell survival and proliferation, further supporting its potential as an anticancer agent .
Comparative Analysis
When compared to similar compounds within its class (e.g., other thiophene derivatives), this compound shows enhanced potency in various biological assays. For instance:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)... | 15 | Antibacterial |
| Thiophene Derivative A | 25 | Antibacterial |
| Thiazole Derivative B | 30 | Antifungal |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity :
- Demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains.
- Exhibits antifungal properties against common pathogens.
Anticancer Activity :
- Induces apoptosis in cancer cells through mitochondrial pathways.
- Shows potential in inhibiting cell proliferation in various cancer cell lines.
The following table summarizes the biological activities reported for this compound:
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 15 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 20 | Membrane disruption |
| Anticancer | HCT116 (colon carcinoma) | 6.2 | Apoptosis induction |
| Anticancer | T47D (breast cancer) | 27.3 | Proliferation inhibition |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's strong inhibitory effects on various bacterial strains and fungi, indicating its potential as an antimicrobial agent.
- Cancer Cell Studies : Research indicated that the compound effectively induces apoptosis in colon carcinoma HCT-116 cells, with an IC50 value of 6.2 μM. The study provided insights into its mechanism of action involving mitochondrial pathways.
- Mechanistic Insights : Another investigation explored how this compound affects signaling pathways related to cell survival and proliferation, reinforcing its potential as an anticancer therapy.
Comparison with Similar Compounds
Research Findings and Contradictions
- Structural vs. For example, fluorophenyl (Compound 5, ) and chlorophenyl (Compound 4, ) analogs exhibit divergent electronic effects despite isostructural frameworks .
- Activity Variations: While thiophene-carboxylates with cyanoacetyl groups () may prioritize polarity-dependent interactions, benzothiazole-triazole hybrids () likely favor hydrophobic binding pockets .
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing Ethyl 4-(4-chlorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate?
- Methodology : Synthesis typically involves:
Thiophene core formation : Cyclization via the Gewald reaction using ethyl cyanoacetate, sulfur, and a diene precursor under reflux in ethanol or DMF .
Functionalization : Electrophilic substitution introduces the 4-chlorophenyl group, followed by coupling of the thiazolo-triazole moiety via a thioacetamido linker. This step often requires anhydrous conditions and catalysts like DCC/DMAP .
Protection/Deprotection : Ethyl ester groups are retained during synthesis, while sensitive groups (e.g., thiols) may require temporary protection using tert-butyl groups .
- Characterization : NMR (¹H/¹³C), IR, and LC-MS are critical for verifying intermediate purity and final product identity .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Workflow :
Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~170 ppm) confirm substituent positions .
Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 568.08) .
Chromatography : HPLC with UV detection ensures >95% purity; retention time comparisons against standards are essential .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the thiazolo-triazole moiety?
- Methodology :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, DMF at 80°C with 10 mol% CuI improves coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >85% .
Q. How do structural modifications influence biological activity?
- Structure-Activity Relationship (SAR) Approach :
- Substituent Variation : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Linker Flexibility : Shortening the thioacetamido spacer reduces kinase inhibition (IC₅₀ increases from 0.2 µM to 5 µM), suggesting steric constraints .
Q. What computational methods predict the compound’s interaction with biological targets?
- Protocol :
Docking Studies : Use Schrödinger Suite or AutoDock to model binding to kinases (e.g., EGFR). The thiazolo-triazole group forms π-π interactions with Phe723 .
DFT Calculations : B3LYP/6-31G* basis sets optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic regions at the thiophene sulfur .
- Validation : Correlation between computed binding energies (ΔG = -9.2 kcal/mol) and experimental IC₅₀ values (0.15 µM) confirms predictive accuracy .
Q. How can contradictory data on biological activity be resolved?
- Case Study : Discrepancies in antimicrobial activity across studies may arise from:
Assay Conditions : Variations in bacterial strain (e.g., Gram-positive vs. Gram-negative) or culture media (pH, nutrient composition) .
Structural Degradation : Hydrolysis of the ester group under acidic conditions reduces efficacy. Stability studies via LC-MS track degradation products .
- Resolution : Standardized protocols (CLSI guidelines) and stability-activity matrices reconcile conflicting results .
Q. What green chemistry approaches improve the synthesis sustainability?
- Innovations :
- Flow Chemistry : Continuous-flow reactors reduce solvent waste (from 500 mL to 50 mL per gram) and improve heat transfer for exothermic steps .
- Biocatalysis : Lipase-mediated esterification replaces toxic reagents (e.g., DCC), achieving 90% yield under mild conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
